4-fluoro-N-methyl-3-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

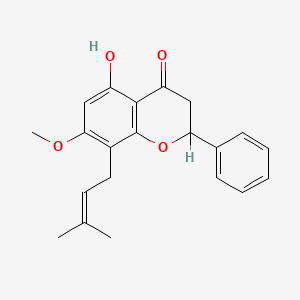

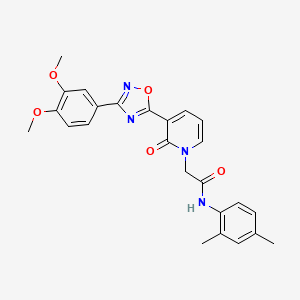

4-Fluoro-N-Methyl-3-Nitroaniline, also known as 4-FMNA, is an organic compound with the chemical formula C7H7FN2O2. It is used in the preparation of commercial hair dyes and is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, and Agrochemicals .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2 . The average mass is 156.115 Da and the monoisotopic mass is 156.033508 Da .Chemical Reactions Analysis

A patent describes a preparation method of this compound. The method includes methylation using 4-fluoro-3-nitroaniline as a raw material, sulfuric acid as solvent, and formaldehyde as a methylating agent .Physical And Chemical Properties Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The physical properties of 4-Fluoro-3-nitroaniline include a melting point of 94 - 96 °C and a molecular weight of 156.11 .Mechanism of Action

Target of Action

It is known that nitroanilines, in general, can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with biological targets .

Biochemical Pathways

Nitroanilines can participate in various chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Nitroanilines can undergo various chemical reactions, potentially leading to changes in their structure and properties, which could have downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-fluoro-N-methyl-3-nitroaniline . For instance, exposure to air might affect the stability of the compound . Furthermore, the compound’s reactivity can be influenced by temperature and pressure .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-methyl-3-nitroaniline in laboratory experiments is its ability to act as a fluorescent probe. This allows researchers to study the behavior of molecules and cells in real-time. However, this compound is not suitable for all types of experiments and may have limitations in certain applications.

Future Directions

There are many potential future directions for the use of 4-fluoro-N-methyl-3-nitroaniline in scientific research. One possible direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the study of complex biological systems, such as the human brain.

In conclusion, this compound is a valuable tool for scientific research due to its unique properties as a fluorescent probe. It has many potential applications in the study of biomolecules, cells, and tissues. As research in this field continues, new applications for this compound are likely to emerge.

Synthesis Methods

4-fluoro-N-methyl-3-nitroaniline can be synthesized through a variety of methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with methylamine. This reaction produces this compound in high yields and is commonly used in laboratories.

Scientific Research Applications

4-fluoro-N-methyl-3-nitroaniline is used in scientific research for its ability to act as a fluorescent probe. It has been used to study the binding of proteins, DNA, and other biomolecules. It has also been used to study the behavior of cells and tissues.

Safety and Hazards

properties

IUPAC Name |

4-fluoro-N-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSBZDQUNMXGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2618272.png)

![N~3~-cyclopropyl-6-{3-[(3-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2618274.png)

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2618276.png)

![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)

![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2618291.png)